1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide
説明
BenchChem offers high-quality 1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c18-11-3-1-2-4-13(11)20-15(23)17(7-8-17)16(24)21-14-9-10(22)5-6-12(14)19/h1-6,9,22H,7-8H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGYVBIOLZGDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-N'-(2-Fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide is a synthetic compound that belongs to the class of cyclopropane dicarboxamides. Its unique structure, characterized by two fluorinated phenyl groups and a cyclopropane core, suggests significant potential for biological activity, particularly in the field of oncology and molecular pharmacology.
Molecular Characteristics
- Molecular Formula : C17H14F2N2O3
- Molecular Weight : Approximately 332.30 g/mol
- Structure : The compound features hydroxyl and fluorine substituents that enhance its interaction with biological targets.
Research indicates that compounds similar to 1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide can modulate protein kinase activity, which plays a crucial role in cellular signaling pathways involved in cancer progression. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest potential as a therapeutic agent against various cancers.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The presence of hydroxyl groups is believed to enhance solubility and bioavailability, contributing to its efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of its fluorinated aromatic systems. The electronic properties imparted by the fluorine atoms may influence its binding affinity to target proteins. A comparative analysis with similar compounds reveals that modifications in the aromatic rings can lead to variations in biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | C17H15FN2O3 | Hydroxy group enhances solubility |
| Cabozantinib | C28H24FN3O5 | Multi-targeted kinase inhibitor |
| N-(4-Fluorophenyl)-N'-(4-methylphenyl)cyclopropane-1,1-dicarboxamide | C19H20FNO3 | Methyl substitution alters lipophilicity |
Pharmacological Implications
The compound has shown promise as a potential inhibitor for various protein targets involved in cancer metastasis and proliferation. Ongoing research aims to elucidate its binding mechanisms using molecular docking studies and pharmacophore modeling techniques .
Case Study: Protein Kinase Inhibition
A recent study focused on the inhibition of specific protein kinases by this compound. The results indicated a dose-dependent inhibition of kinase activity, suggesting that it may serve as a lead compound for developing targeted therapies against resistant cancer types .
Future Directions
Further research is necessary to explore the full therapeutic potential of 1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide. Key areas include:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapy agents.
- Mechanistic Studies : Understanding the molecular pathways affected by this compound.
Q & A
Q. What are the standard synthetic protocols for preparing 1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide?
- Methodological Answer : The synthesis of cyclopropane-dicarboxamide derivatives typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., Rh or Pd catalysts) with diazo compounds or enyne substrates. For example, analogous compounds (e.g., N,N-diethyl-1-phenylcyclopropane-1-carboxamide) are synthesized using phenol derivatives and cyclopropene precursors under mild conditions (Procedure B: 50 mg substrate, 4.0 equiv. phenol, silica gel chromatography, 78% yield) . Key steps include controlling diastereoselectivity (dr up to 23:1) and optimizing reaction time/temperature to minimize ring strain-induced side reactions.
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Cyclopropane-dicarboxamides often exhibit poor aqueous solubility due to hydrophobic cyclopropane rings. Strategies include:
- Co-solvent systems : Use DMSO:water (≤10% DMSO) or cyclodextrin-based formulations.
- Derivatization : Introduce hydrophilic groups (e.g., tert-butoxycarbonyl in related compounds) without altering pharmacophores .
- Nanoformulation : Liposomal encapsulation, as demonstrated for structurally similar fluorophenyl carboxamides .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.35–6.96 ppm for fluorophenyl protons, J-coupling analysis for cyclopropane geometry) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₅F₂N₂O₃).
- X-ray Crystallography : Resolve diastereomer-specific configurations (e.g., analogous terphenyl derivatives resolved at 0.84 Å resolution) .
Advanced Research Questions
Q. How can computational methods predict and resolve diastereomer formation in cyclopropane-dicarboxamide synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict diastereomer ratios. For example, ICReDD’s reaction path search methods optimize catalyst selection (e.g., Rh vs. Pd) to favor desired diastereomers .
- Machine Learning : Train models on existing cyclopropane reaction datasets (e.g., diastereomer ratios, solvent effects) to predict optimal conditions .
Q. What strategies mitigate conflicting bioactivity data caused by impurities in cyclopropane-dicarboxamides?
- Methodological Answer :
- HPLC-PDA Purification : Ensure ≤0.1% impurities (per ICH guidelines) using C18 columns (e.g., 5 μm, 250 mm × 4.6 mm) with acetonitrile/water gradients .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., hydroxyphenyl oxidation) .
Q. How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Ring Strain Analysis : Cyclopropane’s 60° bond angles increase reactivity. Use DFT calculations (e.g., Gaussian 16) to quantify strain energy (~27 kcal/mol) and predict sites for nucleophilic attack .
- Experimental Validation : Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) under identical SN2 conditions .
Q. What advanced separation techniques resolve inseparable diastereomer mixtures (e.g., dr 17:1)?
- Methodological Answer :
- Chiral Stationary Phases : Use Chiralpak IA/IB columns with hexane/isopropanol eluents for baseline separation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to enhance enantiomeric excess (ee >95%) .
Key Research Gaps & Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
